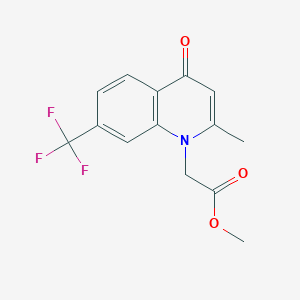
Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Esterification: The final step involves the esterification of the quinoline derivative with methyl acetate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Trifluoromethylquinoline: A derivative with similar structural features but different functional groups.
Uniqueness
Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is unique due to the presence of both the trifluoromethyl group and the ester functionality, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12F3NO3 |
|---|---|
Molekulargewicht |
299.24 g/mol |
IUPAC-Name |
methyl 2-[2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetate |
InChI |
InChI=1S/C14H12F3NO3/c1-8-5-12(19)10-4-3-9(14(15,16)17)6-11(10)18(8)7-13(20)21-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
KBRAGGKPHJLZMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(N1CC(=O)OC)C=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


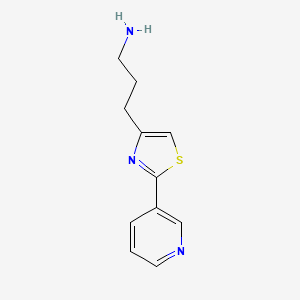
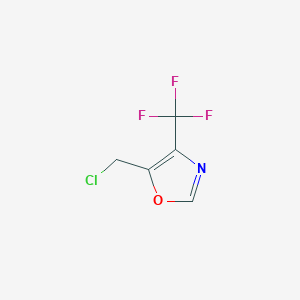

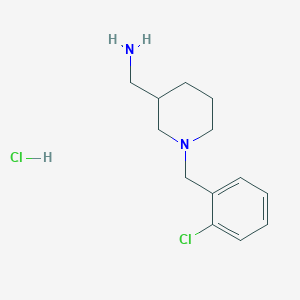


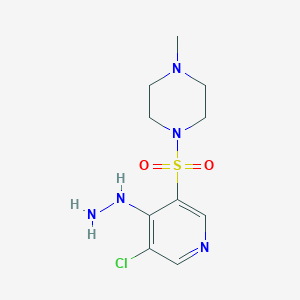
![4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B11806297.png)
![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11806311.png)

![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide](/img/structure/B11806330.png)

![3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride](/img/structure/B11806338.png)
